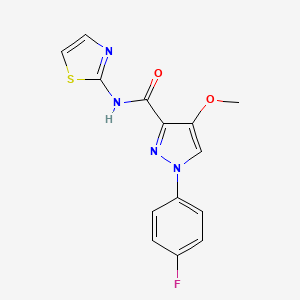

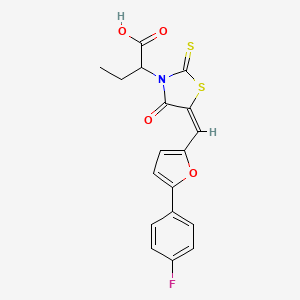

![molecular formula C14H11N5O2 B2604203 9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one CAS No. 1030089-63-4](/img/structure/B2604203.png)

9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one” belongs to a class of organic compounds known as pyrazolotriazolopyrazines . These are aromatic heterocyclic compounds containing a pyrazole ring fused to a triazole ring, which is further fused to a pyrazine ring .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would contain a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one core with a 4-methoxyphenyl substituent at the 9-position. Detailed structural analysis would require experimental techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The methoxyphenyl group might undergo reactions typical for aromatic ethers, while the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one core might participate in various heterocyclic chemistry reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular size, and functional groups would influence properties like solubility, melting point, and stability .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Biological Potential

The exploration of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin derivatives in scientific research has led to the identification of compounds with significant pharmacological potential. These compounds are synthesized through various chemical reactions, including palladium-mediated cross-coupling reactions and interactions with carboxylic acids, showcasing their versatile chemistry and the potential for creating novel pharmacologically active molecules. Preliminary biological testing indicates strong inhibition of LPS-induced TNFalpha release from human mononuclear cells, suggesting anti-inflammatory properties and the potential for further biological evaluation (Raboisson et al., 2003).

Pharmacological Applications and Molecular Docking Studies

The structural modification of these compounds, including the incorporation of 1,2,4-triazole and pyrazole fragments, significantly impacts their biological activity. These modifications allow for the interaction with various biological targets, increasing the likelihood of therapeutic applications. Molecular docking studies further confirm the biological potential of these derivatives, particularly in the context of antifungal activity, highlighting the importance of synthetic transformations in discovering new therapeutic agents (Fedotov et al., 2022).

Antimicrobial and Antibacterial Activities

The synthesis and biological evaluation of novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles derived from pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin compounds have demonstrated significant antimicrobial activities. These activities are particularly evident against both Gram-positive and Gram-negative bacteria, suggesting the potential for these compounds to serve as a basis for developing new antimicrobial agents. The presence of specific substituents on the triazole moiety can result in potent inhibitory activity comparable to standard drugs, indicating the promising nature of these molecules for further development in antimicrobial therapy (Reddy et al., 2013).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of the compound 9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one is the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle .

Mode of Action

The compound this compound interacts with CDK2, inhibiting its activity . This interaction results in a significant alteration in cell cycle progression, leading to the inhibition of cell proliferation .

Biochemical Pathways

The action of this compound affects the CDK2/cyclin A2 pathway . This pathway is critical for the transition of cells from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, the compound disrupts this transition, leading to cell cycle arrest .

Pharmacokinetics

In silico admet studies suggest that the compound has suitable pharmacokinetic properties . These properties influence the compound’s Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME), which in turn affect its bioavailability .

Result of Action

The result of the action of this compound is a significant inhibition of cell proliferation . This is achieved through the induction of cell cycle arrest and apoptosis within cells .

Eigenschaften

IUPAC Name |

11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N5O2/c1-21-10-4-2-9(3-5-10)11-8-12-13-15-16-14(20)18(13)6-7-19(12)17-11/h2-8H,1H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFPZFRWCWHJZMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN3C=CN4C(=NNC4=O)C3=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

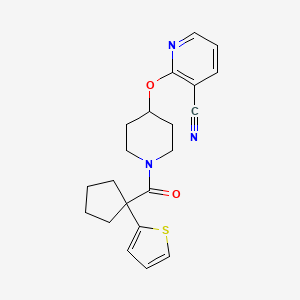

![2-(3-Hydroxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2604121.png)

![8-(2-Bromobenzenesulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2604124.png)

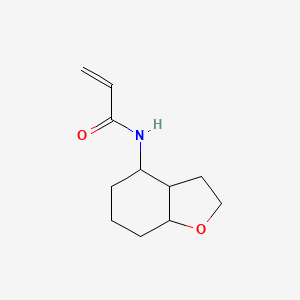

![Tert-butyl 1-formyl-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2604126.png)

![2-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2604127.png)

![2-[(2-Chloroacetyl)amino]-N,N-diphenylacetamide](/img/structure/B2604128.png)

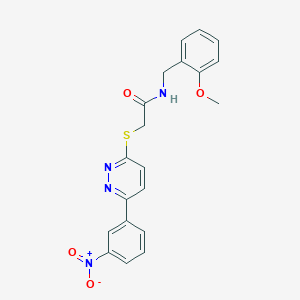

![2-[2-(1,3-Dioxolan-2-yl)ethylsulfanyl]-6-pyridin-3-ylpyridine-3-carbonitrile](/img/structure/B2604129.png)